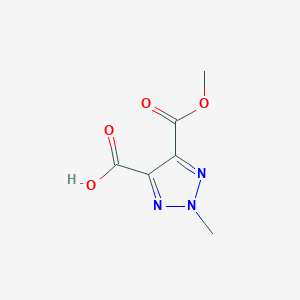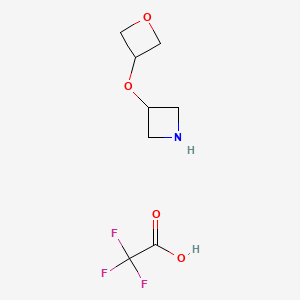
N-(benzenesulfonyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide
Catalysts: Bases like triethylamine or pyridine
Equipment: Reactors with temperature control and efficient mixing
Purification: Crystallization or chromatography to obtain pure product
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.
Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.
N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.
Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties
Eigenschaften
Molekularformel |
C8H8ClNO3S |
|---|---|
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-2-chloroacetamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChI-Schlüssel |
KXUWURXDUDHQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)


![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)




![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
